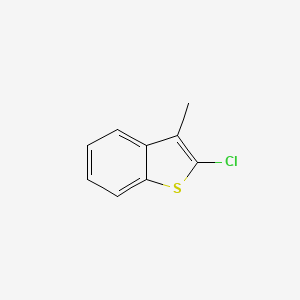

2-Chloro-3-methyl-1-benzothiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-3-methyl-1-benzothiophene is a useful research compound. Its molecular formula is C9H7ClS and its molecular weight is 182.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-Chloro-3-methyl-1-benzothiophene can be synthesized through several methods, including chloromethylation of thiophene derivatives. For instance, chloromethylation reactions using ionic liquids have shown promise in producing high yields of thiophene derivatives, which can be further modified to yield this compound .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. In particular, studies have shown that benzothiophene derivatives, including this compound, can inhibit the growth of various bacterial strains. For example, in one study, a related compound exhibited complete inhibition of Staphylococcus aureus at concentrations as low as 19 parts per million . This suggests the potential for developing new antibacterial agents based on this scaffold.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Compounds in the benzothiophene class have been investigated for their ability to induce apoptosis in cancer cells. For instance, derivatives have been shown to target specific kinases involved in cancer progression, leading to the development of inhibitors for proteins such as LIMK1 and PIM kinases . The mechanism involves disrupting actin polymerization, which is crucial for cancer cell metastasis.

Agricultural Applications

In agriculture, benzothiophene derivatives are being explored for their potential as fungicides and insecticides. The chlorinated variants have shown efficacy against various pests and pathogens affecting crops. For example, formulations containing benzothiophenes have been effective in controlling Alternaria solani, the pathogen responsible for early blight in tomatoes . This highlights their utility in integrated pest management strategies.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of key metabolic pathways |

Table 2: Agricultural Efficacy

| Application Type | Target Organism | Concentration Used | Effectiveness |

|---|---|---|---|

| Fungicide | Alternaria solani | 0.04% | Substantial control noted |

| Insecticide | Pea aphids | 0.1% | Complete mortality observed |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple strains of Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against resistant strains .

Case Study 2: Anticancer Activity

A series of derivatives based on benzothiophenes were evaluated for their anticancer properties through high-throughput screening. Compounds that incorporated the benzothiophene scaffold showed promising results against LIMK1 and PIM kinase targets, leading to further development into lead candidates for cancer therapy .

Propiedades

Número CAS |

50288-76-1 |

|---|---|

Fórmula molecular |

C9H7ClS |

Peso molecular |

182.67 g/mol |

Nombre IUPAC |

2-chloro-3-methyl-1-benzothiophene |

InChI |

InChI=1S/C9H7ClS/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3 |

Clave InChI |

ZJVIZYHPXKIOBB-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC2=CC=CC=C12)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.